NC9 TG2 inhibitor
Description
Overview of Transglutaminase Family and TG2 Isozyme Functions
The transglutaminase family comprises a group of enzymes that catalyze the post-translational modification of proteins. merckmillipore.com Among the nine identified members in humans, Transglutaminase 2 (TG2), also known as tissue transglutaminase, is the most ubiquitously expressed and extensively studied. merckmillipore.com It is a multifunctional protein of approximately 78 kDa. merckmillipore.com TG2's diverse functions are attributed to its distinct enzymatic and non-enzymatic activities, which are intricately regulated within the cellular environment. nih.gov
The hallmark enzymatic function of TG2 is its calcium-dependent transamidation activity. frontiersin.org This process involves the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue in proteins. nih.gov This cross-linking activity is crucial for the stabilization of the extracellular matrix (ECM), wound healing, and apoptosis. mdpi.com The catalytic mechanism is analogous to that of cysteine proteases, involving a critical cysteine residue in the active site. fishersci.com In the absence of an amine substrate, TG2 can also deamidate glutamine residues to glutamic acid. nih.gov
Beyond its enzymatic role, TG2 possesses a distinct non-enzymatic function as a G-protein. merckmillipore.com It can bind and hydrolyze guanosine (B1672433) triphosphate (GTP), participating in signal transduction pathways. merckmillipore.comnih.gov This GTP-binding activity is independent of calcium and is mutually exclusive with its transamidation function. nih.gov In its GTP-bound state, TG2 is involved in signaling cascades that regulate cell growth, differentiation, and survival. mdpi.com
The dual functions of TG2 are governed by significant conformational changes. nih.gov In the presence of high calcium concentrations, TG2 adopts an "open" conformation, which exposes its transamidation active site. researchgate.net Conversely, when bound to GTP or GDP in the low-calcium environment of the cytosol, TG2 assumes a "closed" conformation, which masks the transamidation site but allows for its G-protein signaling activities. researchgate.net This dynamic interplay between calcium and guanine (B1146940) nucleotides ensures tight regulation of TG2's functions within the cell.
Role of TG2 in Pathological Processes
Dysregulation of TG2's multifaceted activities has been implicated in a variety of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. sigmaaldrich.com Its ability to influence key cellular processes can contribute to disease initiation and progression.
The aberrant activity of TG2 can lead to cellular dysfunction. For instance, its excessive cross-linking activity can contribute to tissue fibrosis by creating a rigid and protease-resistant extracellular matrix. sigmaaldrich.com In celiac disease, TG2-mediated deamidation of gluten peptides increases their immunogenicity, triggering an autoimmune response. researchgate.net In neurodegenerative conditions like Huntington's disease, TG2 may contribute to the formation of toxic protein aggregates. mdpi.com
In the context of cancer, TG2 has emerged as a significant factor in promoting tumor cell survival, metastasis, and drug resistance. merckmillipore.comaacrjournals.org Elevated levels of TG2 are often observed in various cancers and are associated with a more aggressive phenotype and poor patient prognosis. aacrjournals.org TG2 contributes to the cancer stem cell phenotype, enhancing their ability to form tumors and resist therapy. merckmillipore.comsigmaaldrich.com Its GTP-binding activity, in particular, has been shown to be crucial for the survival of several cancer cell lines. merckmillipore.com
The Chemical Compound "NC9 TG2 inhibitor"
In the quest for therapeutic agents targeting TG2, a number of inhibitors have been developed. One such compound is the this compound.
Research Findings on NC9
NC9 is an irreversible covalent inhibitor of TG2. merckmillipore.com It is designed to specifically target the active site of the enzyme. nih.gov A key feature of NC9's mechanism of action is its ability to "lock" TG2 in its "open" conformation. merckmillipore.com This conformational restriction has a dual effect: it directly blocks the enzyme's transamidation activity and, by preventing the adoption of the "closed" conformation, it also abolishes its GTP-binding and associated G-protein signaling functions. merckmillipore.comnih.gov
Studies have demonstrated the efficacy of NC9 in various cancer models. In epidermal squamous cell carcinoma (ECS) stem cells, treatment with NC9 has been shown to reduce cell survival, inhibit spheroid formation, and decrease cell migration and invasion. merckmillipore.com These effects are linked to the induction of apoptosis. merckmillipore.com Notably, research suggests that the inhibition of the GTP-binding activity of TG2 is critical for these anti-cancer effects. merckmillipore.com
In glioblastoma cell lines, the anti-proliferative effect of NC9 has been shown to be dependent on the level of TG2 expression in the cancer cells. acs.org
| Research Finding | Cell Line | Effect of NC9 | Quantitative Data |
| Spheroid Formation | SCC-13 | Inhibition | Dose-dependent reduction in spheroid number merckmillipore.com |
| Cell Invasion | SCC-13 | Inhibition | Dose-dependent reduction in Matrigel invasion mdpi.com |
| Cell Viability | ECS Cells | Reduction | Concentration-dependent decrease in viable cell number merckmillipore.com |
| Apoptosis | ECS Cells | Induction | Increased markers of apoptosis merckmillipore.com |
| Colony Formation | Glioblastoma (U87, U251, T98G) | Reduction | Significant reduction in colony growth at 10 µM acs.org |
TG2 Engagement in Fibrotic Conditions
Fibrosis is characterized by the excessive accumulation of extracellular matrix components, leading to scarring and organ dysfunction. TG2 is a key player in the progression of fibrosis in various organs, including the lungs, kidneys, liver, and heart. physiology.org Its primary role in fibrosis is mediated through its transamidation activity, which cross-links and stabilizes ECM proteins like collagen and fibronectin, making them resistant to degradation. nih.govyoutube.com This action contributes to the stiffening and scarring of tissue. physiology.org
Furthermore, TG2 activity is closely linked with the pro-fibrotic cytokine, transforming growth factor-beta (TGF-β). TG2 is required for the activation of TGF-β from its latent form, which in turn stimulates further TG2 expression and activity, creating a profibrotic feedback loop. nih.govphysiology.org Studies have shown that TG2 expression is significantly upregulated in fibrotic tissues. For instance, in patients with idiopathic pulmonary fibrosis (IPF), TG2 levels are markedly increased. nih.gov Research using mouse models has demonstrated that TG2 knockout mice are protected from bleomycin-induced pulmonary fibrosis, exhibiting significantly reduced collagen deposition and better-preserved lung architecture compared to wild-type mice. youtube.comnih.gov Similarly, in models of cardiac fibrosis, inhibition of TG2 has been shown to decrease the abundance of profibrotic markers and collagen content. nih.gov
TG2 Participation in Inflammatory Responses
TG2 plays a complex and sometimes contradictory role in inflammation. nih.gov It is involved in various cellular processes linked to the inflammatory response, including cell adhesion, migration, and cytokine production. nih.gov In some contexts, TG2 exacerbates inflammation. For example, in sepsis models, TG2 expression and activation are dramatically induced in liver macrophages. nih.gov
Conversely, TG2 can also have a negative regulatory effect on certain inflammatory pathways. One study demonstrated that TG2 negatively regulates the STING pathway, which is critical for the production of type I interferons (IFN) in response to cytoplasmic DNA from pathogens or damaged cells. nih.gov In the absence of TG2, the interaction between key signaling proteins (TBK1 and IRF3) is enhanced, leading to increased production of IFN-β. nih.gov This suggests that TG2 helps to control the innate immune response to prevent excessive inflammation. nih.gov The specific impact of TG2 on inflammation appears to be highly dependent on the cell type, tissue, and the nature of the inflammatory stimulus. nih.gov
TG2 and Osteoclastogenesis Regulation
Osteoclasts are specialized cells responsible for bone resorption, a critical process in bone remodeling. TG2 is a key regulator of osteoclast differentiation (osteoclastogenesis). Research has shown that TG2 acts as a suppressor of excessive osteoclast formation. nih.gov In vitro and in vivo studies have demonstrated that the deletion of the gene for TG2 (Tgm2−/−) in mice leads to increased osteoclastogenesis, resulting in lower trabecular bone mass. nih.govnih.gov
The mechanism by which TG2 inhibits osteoclastogenesis involves the regulation of key signaling pathways. TG2 expression has been shown to suppress the NF-κB signaling pathway, which in turn down-regulates B lymphocyte-induced maturation protein 1 (Blimp1), a protein that represses anti-osteoclastogenic genes. nih.gov Overexpression of TG2 inhibits the formation of osteoclasts and the expression of genes that drive this process. nih.gov Interestingly, while TG2 itself inhibits osteoclastogenesis, other transglutaminases, such as TG1, appear to promote it. Studies have shown that in the absence of TG2, an increase in TG1 activity may be responsible for the observed rise in osteoclast formation. nih.govbohrium.com This highlights a complex interplay between different transglutaminase family members in regulating bone homeostasis.
Rationale for Pharmacological Inhibition of TG2 in Research Contexts
The deep involvement of TG2 in the pathology of numerous diseases makes it a compelling target for pharmacological inhibition in research. nih.gov The development of specific inhibitors allows scientists to probe the enzyme's functions in detail and to validate it as a potential therapeutic target. Inhibitors can be broadly categorized as reversible or irreversible. nih.gov Irreversible inhibitors, which form a permanent covalent bond with the enzyme, are particularly valuable research tools.
NC9 is a potent, irreversible, and cell-permeable inhibitor of TG2. ximbio.comresearchgate.net It is designed to specifically target the active site cysteine residue (Cys-277) of TG2, thereby blocking its transamidation activity. researchgate.net A key feature of NC9 is its ability to "lock" the enzyme in its "open" conformation. ximbio.comzedira.com This is significant because it not only abolishes the transamidation function but also the GTP-binding and signaling functions, which are associated with the "closed" conformation. ximbio.comzedira.com This dual inhibition allows researchers to dissect the distinct roles of TG2's enzymatic versus its signaling activities.
The use of NC9 in research has yielded significant insights. For example, in studies of osteoclastogenesis, NC9 was used to confirm that the increased bone resorption seen in TG2-deficient cells was indeed driven by the activity of another transglutaminase. nih.govbohrium.com Treatment with NC9 reversed the increased osteoclast formation in these cells, suggesting that other TGs, likely TG1, were responsible. nih.govbohrium.com In cancer research, NC9 has been shown to reduce the survival of cancer stem cells and inhibit processes like cell migration. ximbio.comresearchgate.net Furthermore, in studies on acute promyelocytic leukemia cells, NC9 effectively reduced the levels of pro-inflammatory cytokines. researchgate.net These findings underscore the utility of pharmacological inhibitors like NC9 to explore complex disease mechanisms and to assess the therapeutic potential of targeting TG2.
Data Tables
Table 1: Effect of TG2 Status on Osteoclastogenesis
| Condition | Observation | Implication | Source |
| TG2 Knockdown (siRNA) | Increased osteoclast formation | TG2 negatively regulates osteoclast differentiation. | nih.gov |
| TG2 Overexpression | Inhibited osteoclast formation | Confirms the inhibitory role of TG2 in osteoclastogenesis. | nih.gov |
| TG2 Knockout (in vivo) | Lower trabecular bone mass, increased osteoclast numbers | TG2 is crucial for maintaining bone homeostasis by suppressing osteoclastogenesis. | nih.gov |
| TG2 Deficiency + NC9 | Reversal of increased osteoclastogenesis | Another TG (likely TG1) drives osteoclastogenesis in the absence of TG2. | nih.govbohrium.com |
Table 2: Research Findings with TG2 Inhibitors
| Inhibitor | Model System | Key Finding | Source |
| NC9 | TG2-deficient bone marrow macrophages | Reversed the increased osteoclast formation. | nih.govbohrium.com |
| NC9 | Acute promyelocytic leukemia cells | Reduced levels of proinflammatory cytokines (MCP-1, IL-1β, TNF-α). | researchgate.net |
| NC9 | Breast cancer cell lines | Controlled NF-ĸB and apoptosis. | researchgate.net |
| Cystamine | Rat model of cardiac fibrosis | Decreased profibrotic markers and collagen content. | nih.gov |
| VA4 | Astrocyte co-culture model | Improved the ability of astrocytes to support neurite outgrowth. | mdpi.com |
Properties
CAS No. |
1352090-52-8 |
|---|---|
Molecular Formula |
C35H47N5O8S |
Molecular Weight |
697.848 |
IUPAC Name |
benzyl (S)-(1-((5-(dimethylamino)naphthalene)-1-sulfonamido)-10,17-dioxo-3,6-dioxa-9,16-diazanonadec-18-en-11-yl)carbamate |
InChI |
InChI=1S/C35H47N5O8S/c1-4-33(41)36-19-9-8-16-30(39-35(43)48-26-27-12-6-5-7-13-27)34(42)37-20-22-46-24-25-47-23-21-38-49(44,45)32-18-11-14-28-29(32)15-10-17-31(28)40(2)3/h4-7,10-15,17-18,30,38H,1,8-9,16,19-26H2,2-3H3,(H,36,41)(H,37,42)(H,39,43)/t30-/m0/s1 |
InChI Key |
PEXQGECJXSNLDT-PMERELPUSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(NCCOCCOCCNS(=O)(C2=C3C=CC=C(N(C)C)C3=CC=C2)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NC9; NC 9; NC-9 TG2 inhibitor |
Origin of Product |
United States |
Molecular Design and Synthesis Principles of Nc9 Tg2 Inhibitor
Historical Context of TG2 Inhibitor Development Leading to NC9
The journey to develop potent and selective tissue transglutaminase (TG2) inhibitors began with the exploration of various chemical entities. Early investigations into the enzyme's function led to the serendipitous discovery of reversible inhibitors. zedira.com While studying the substrate affinity of Cbz-Gln-Gly, researchers found that a synthetic impurity in a cinnamoyl substrate analogue acted as a potent, reversible inhibitor of TG2's transamidation activity. zedira.com This discovery spurred the development of several series of cinnamoyl-based reversible inhibitors. zedira.com
However, the desire for more durable and specific enzyme inactivation drove the focus toward irreversible inhibitors. zedira.com Medicinal chemists began to design molecules that could form a permanent, covalent bond with the enzyme's active site. domainex.co.uk This approach involved decorating a variety of chemical scaffolds with different electrophilic functional groups, or "warheads," capable of reacting with nucleophilic residues in the enzyme. zedira.com Initial efforts explored warheads such as epoxides, 1,2,4-thiadiazoles, and maleimides on scaffolds like Cbz-X-Gly and Cbz-Phe-X. zedira.com
The acrylamide (B121943) group emerged as a particularly effective warhead, offering a good balance of stability and reactivity. nih.gov This led to the development of a new class of irreversible inhibitors, including the compound NC9. zedira.com NC9 was designed as a targeted covalent inhibitor that not only blocks the transamidation function of TG2 but also locks the enzyme in an "open" conformation. zedira.comximbio.com This conformational lock allosterically abolishes the enzyme's separate GTP-binding and signaling functions, a key innovation in the field. zedira.comacs.org The development of NC9 and its derivatives represented a significant step forward, providing powerful tools to probe the distinct biological roles of TG2's enzymatic and non-enzymatic activities. nih.govresearchgate.net
Structural Features and Chemical Class of NC9 as an Irreversible Covalent Inhibitor
NC9 is classified as a peptidomimetic, irreversible covalent inhibitor. ximbio.commdpi.com Its design is based on a scaffold that mimics natural peptide substrates, allowing it to be recognized and bind to the TG2 active site. mdpi.com The defining characteristic of NC9 is its ability to form a permanent covalent bond with a specific amino acid residue within the enzyme, leading to its inactivation. researchgate.net
Molecular modeling and kinetic studies have shown that NC9 specifically targets the cysteine residue at position 277 (Cys277) in the transamidation catalytic site of TG2. nih.govnih.gov The inhibitor's interaction at this site not only blocks the enzyme's cross-linking activity but also induces a significant conformational change. zedira.comnih.gov By binding to the transamidase site, NC9 locks the enzyme in an extended, open conformation, which in turn disorganizes and inactivates the spatially distinct GTP-binding site. acs.orgresearchgate.net This dual-action mechanism, stemming from a single binding event, makes NC9 a highly effective tool for studying the full spectrum of TG2's functions. acs.org The design of NC9 was influenced by previous lead compounds, including AA9 and NM72, with a focus on optimizing features like the linker to the warhead and the terminal hydrophobic groups to enhance affinity and selectivity. nih.govresearchgate.net
The core reactive element of the NC9 inhibitor is its acrylamide warhead. nih.govzedira.com This functional group is an α,β-unsaturated carbonyl derivative that acts as a Michael acceptor. evotec.com In the context of TG2 inhibition, the acrylamide moiety is specifically designed to react with the nucleophilic thiol group of the active site Cys277 residue. nih.govmdpi.com
The reaction proceeds via a Michael addition, where the cysteine thiol attacks the β-carbon of the acrylamide, forming a stable, irreversible thioether bond. mdpi.comzedira.com The choice of an acrylamide warhead is strategic; it possesses a favorable balance of chemical stability under aqueous, physiological conditions and sufficient electrophilicity to react efficiently with its intended target. nih.govresearchgate.net This targeted reactivity minimizes off-target reactions with other biological nucleophiles, such as glutathione, a critical factor for ensuring inhibitor selectivity. ximbio.comresearchgate.net Judiciously designed inhibitors bearing an acrylamide warhead can react with their enzyme target orders of magnitude faster than with other thiols, highlighting the precision of this chemical tool. researchgate.net This specific and irreversible interaction is what allows NC9 and its analogues to effectively and permanently shut down the catalytic activity of TG2. nih.govqut.edu.au
The effectiveness of the acrylamide warhead is critically dependent on the scaffold that positions it within the enzyme's active site. NC9 is built upon a carboxybenzyl-lysine (Cbz-Lys) scaffold. nih.govacs.orgacs.org This peptidomimetic backbone serves to orient the reactive acrylamide group for optimal interaction with the Cys277 residue. nih.gov The N-terminal Cbz protecting group is a key feature, as it confers significant affinity for the enzyme by interacting with hydrophobic pockets in the active site. nih.gov
Structure-Activity Relationship (SAR) Studies of NC9 and Related Derivatives
The Cbz-Lys scaffold served as the foundation for these investigations. nih.govacs.org Researchers explored how changes to the linker, the terminal hydrophobic moiety, and the amino acid spacer impact the inhibitor's interaction with human TG2 (hTG2). nih.govnih.gov These studies revealed that while the Cbz group and the acrylamide warhead are critical components, modifications to other parts of the molecule could dramatically enhance performance. nih.govepo.org This systematic approach has been instrumental in developing new compounds with improved potency, selectivity, and cellular activity. nih.govacs.org
Following the development of NC9, optimization efforts focused on refining its structure to achieve greater potency and selectivity. acs.org Molecular modeling of NC9 bound to TG2 suggested that the length and flexibility of its polyethylene (B3416737) glycol linker were not ideal for optimal binding affinity. oup.com This insight guided the design of new derivatives with more rigid linkers and different terminal groups. nih.gov
One key strategy involved replacing the C-terminal dansyl group and flexible linker of NC9 with a rigid piperazine (B1678402) core and a naphthyl moiety, as seen in the related inhibitor AA9. researchgate.net Further SAR studies based on the Cbz-Lys scaffold led to the identification of novel irreversible inhibitors that not only block transamidation but also allosterically abolish GTP binding with very high efficiency and selectivity. acs.org These optimization campaigns involved synthesizing libraries of compounds with different amino acid residues inserted into the peptidomimetic backbone and various substitutions on the N-terminal group. nih.govresearchgate.net This work resulted in inhibitors with inhibitory efficiencies (kinact/KI) significantly greater than that of the original NC9 "hit" compound. acs.org
The SAR studies on the Cbz-Lys scaffold led directly to the development of important analogues of NC9, most notably VA4 and VA5. nih.govoup.com These compounds share the same core mechanism as NC9: they are irreversible inhibitors that covalently bind to the Cys-277 residue in the transamidase site, locking the enzyme in an open conformation and thereby inhibiting both its transamidation and GTP-binding functions. acs.orgnih.govresearchgate.netmdpi.com
VA4 emerged from these studies as a highly optimized inhibitor. acs.org It demonstrated a significant improvement in inhibitory efficiency over NC9, with a kinact/KI value greater than 105 M-1 min-1, and showed enhanced ability to inhibit cancer stem cell invasion. acs.orgacs.org The development of VA4 represents a successful application of SAR principles to refine a lead compound. acs.org
Interestingly, VA5, though structurally very similar to NC9 and VA4, displayed different biological effects in some contexts. oup.com While it effectively inhibited the enzymatic activities of TG2, its impact on glioblastoma cell proliferation differed from that of NC9 and VA4, with VA5 sometimes having no effect or even promoting colony growth. nih.gov This highlights the subtle but critical nature of inhibitor structure, where small modifications can lead to divergent functional outcomes, providing valuable tools to dissect complex biological pathways. nih.gov
Data Tables
Table 1: Comparison of Kinetic Parameters for NC9 and its Analogue VA4 against Human TG2 This table presents kinetic data for the inhibition of human tissue transglutaminase (hTG2) by NC9 and its optimized analogue, VA4. The data illustrates the improvement in inhibitory efficiency achieved through structure-activity relationship studies.
| Compound | KI (μM) | kinact (min-1) | kinact/KI (M-1min-1) |
| NC9 | >200 | 0.483 | ~2,415 |
| VA4 | 1.1 | 0.22 | >100,000 |
Data sourced from multiple studies. nih.govacs.org Note: The efficiency of VA4 represents a significant improvement over the parent compound NC9.
Mechanism of Action of Nc9 Tg2 Inhibitor at the Molecular Level
Binding Site and Mode of Interaction of NC9 with TG2
NC9's interaction with TG2 is highly specific and leads to a permanent inactivation of the enzyme's transamidation function. This is achieved through the formation of a stable covalent bond at the core of the enzyme's catalytic machinery.
NC9 functions as an irreversible inhibitor by covalently attaching to a critical residue within the TG2 active site. nih.gov Research has definitively shown that NC9 specifically and irreversibly binds to the Cysteine-277 (Cys277) residue of TG2. nih.govresearchgate.netnih.govmdpi.com This Cys277 residue is a central component of the transamidase catalytic triad, which also includes Histidine-335 (His335) and Aspartic acid-358 (Asp358). nih.govnih.gov The inhibitor possesses an acrylamide (B121943) "warhead" that facilitates this covalent modification. biomedicinej.com By forming this covalent bond, NC9 effectively and permanently blocks the transamidation activity of the enzyme. ximbio.comcancertools.org The efficiency of this irreversible inhibition is notable, as demonstrated by its kinetic parameters. nih.gov
| Parameter | Value | Description |
|---|---|---|
| kinact | 2.60 ± 0.17 min⁻¹ | The maximal rate of enzyme inactivation. |
| KI | 33.9 ± 3.4 µM | The inhibitor concentration required to achieve half-maximal inactivation. |
| kinact/KI | 76,400 M⁻¹ min⁻¹ | The overall efficiency of the inhibitor. |
Allosteric Effects of NC9 on TG2 Conformational Dynamics
The binding of NC9 to the catalytic site has profound consequences that extend beyond the simple blockage of transamidation. It triggers a major conformational rearrangement of the entire TG2 protein, demonstrating a powerful allosteric effect.
TG2 can exist in two principal conformations: a "closed" form that is active in GTP/GDP binding and signaling, and an "open" or "extended" form that is required for its calcium-dependent transamidation activity. mdpi.comnih.gov A key aspect of NC9's mechanism is its ability to force TG2 to adopt and remain in the open conformation. ximbio.comzedira.complos.org Studies using advanced techniques such as Förster resonance energy transfer (FRET) in live cells have confirmed that NC9 treatment causes TG2 to shift from its typically closed intracellular state to a stabilized open structure. nih.govplos.org This covalent interaction at the transamidase site effectively "locks" the enzyme in this extended conformation. nih.govzedira.com Molecular modeling further suggests that by occupying specific binding pockets on the enzyme's surface in the open state, NC9 physically prevents the protein from folding back into its compact, closed form. zedira.com
The conformational effect of NC9 is distinct when compared to other classes of TG2 inhibitors, such as the reversible inhibitor CP4d. plos.org While both NC9 and CP4d inhibit the transamidase activity of TG2, they do so by inducing opposite conformational states. plos.orgresearchgate.net
NC9 (Irreversible Inhibitor): As established, NC9 covalently binds to Cys277 and forces TG2 into a stable, open conformation. nih.govplos.org This is demonstrated in FLIM-FRET experiments by a significant decrease in FRET efficiency upon NC9 treatment. researchgate.net
CP4d (Reversible Inhibitor): In contrast, CP4d is a reversible, competitive inhibitor that binds non-covalently in the acyl-donor substrate binding site. zedira.comvulcanchem.com This interaction does not lock the enzyme open; instead, it traps or stabilizes TG2 in its closed conformation. plos.orgvulcanchem.com This effect is observed as an increase in FRET efficiency in biosensor-expressing cells. researchgate.net
This fundamental difference in their impact on TG2's structure highlights two distinct classes of inhibitors based not only on their covalent versus non-covalent binding but also on their allosteric influence. plos.org
| Feature | NC9 | CP4d |
|---|---|---|
| Inhibition Type | Irreversible ximbio.com | Reversible plos.orgvulcanchem.com |
| Binding Mode | Covalent attachment to Cys277 nih.govnih.gov | Non-covalent, competitive binding zedira.comvulcanchem.com |
| Induced Conformation | Open/Extended ximbio.complos.org | Closed/Compact plos.orgvulcanchem.com |
| Effect on GTP Binding | Abolished ximbio.comzedira.com | Maintained or less affected plos.orgvulcanchem.com |
Impact of NC9 on TG2 Multifunctionality
The allosteric stabilization of the open conformation by NC9 has a critical impact on the second major function of TG2: its role as a G-protein.
The transamidation and GTP-binding functions of TG2 are mutually exclusive and are dictated by the protein's conformation. nih.gov The closed conformation is required for GTP/GDP binding, while the open conformation is necessary for transamidation. mdpi.com By covalently binding to the transamidase site and locking TG2 in the open conformation, NC9 allosterically abolishes the enzyme's ability to bind GTP. ximbio.comnih.govzedira.comresearchgate.net This occurs because the stabilization of the extended structure disorders or dismantles the GTP binding site, rendering it inactive. nih.govnih.govzedira.com This dual inhibition of both transamidation and GTP-binding is a hallmark of NC9's mechanism of action. mdpi.comijbs.com This is particularly significant in disease contexts like cancer, where the GTP-binding/signaling activity of TG2, rather than its transamidation function, is often crucial for cell survival and proliferation. ximbio.comnih.govmdpi.com
Inhibition of TG2 Transamidation Activity
NC9 effectively blocks the transamidation activity of TG2. cancertools.org This is achieved through a covalent interaction with the enzyme's active site. Research has shown that NC9 specifically reacts with the cysteine residue at position 277 (Cys-277) within the transamidation site of TG2. researchgate.netnih.gov This irreversible binding at the catalytic site physically obstructs the enzyme's ability to catalyze the cross-linking of proteins. nih.govplos.org Studies have demonstrated that NC9 can completely inhibit the in situ transamidation activity of TG2 that is induced by calcium influx. oup.com
Mutual Exclusivity of Catalytic and GTP-Binding Inhibition by NC9
A key feature of TG2 is its ability to exist in two distinct conformations: an "open" conformation with transamidase activity and a "closed" conformation with GTP-binding/GTPase activity. nih.gov These two functions are mutually exclusive. nih.gov NC9's interaction with the transamidase site has a profound allosteric effect on the enzyme's structure. By binding to the transamidase site, NC9 locks TG2 into the extended or "open" conformation. ximbio.complos.orgzedira.com This conformational lock prevents the enzyme from adopting the compact, closed conformation necessary for GTP binding. ximbio.comzedira.com Consequently, the GTP-binding site becomes disorganized and inactivated, leading to the abolishment of its GTP-binding activity. nih.govzedira.com This dual inhibition of both transamidation and GTP-binding functions is a critical aspect of NC9's mechanism. researchgate.netijbs.com
Selectivity Profile of NC9 TG2 Inhibitor
The utility of a chemical inhibitor is greatly defined by its selectivity for its intended target over other similar proteins. NC9 exhibits a favorable selectivity profile for TG2.
Selectivity for TG2 over Other Transglutaminase Isozymes
NC9 has been shown to be highly selective for TG2 over other transglutaminase isozymes. ximbio.com The design of inhibitors with extended peptidomimetic scaffolds, such as NC9, has been a key strategy in achieving this selectivity. nih.gov While the catalytic active sites of transglutaminases share a conserved sequence, subtle differences in their protein substrate binding sites can be exploited to achieve isozyme-specific inhibition. mdpi.comresearchgate.net Although NC9 is a potent TG2 inhibitor, it has been noted in one study that it can also inhibit TG1. nih.gov
Cellular and Molecular Effects of Nc9 Tg2 Inhibitor in Pre Clinical Models
Modulation of Cellular Processes and Phenotypes by NC9
Studies in various cancer models have demonstrated that inhibition of TG2 by NC9 leads to significant alterations in cellular behavior, affecting proliferation, survival, motility, and plasticity. These effects underscore the role of TG2 as a key protein in cancer cell survival. researchgate.netnih.gov
Induction of Apoptosis in Cancer Cells
The inhibition of TG2 by NC9 is associated with an increase in programmed cell death, or apoptosis, particularly in cancer stem cells (CSCs). nih.govnih.gov In studies on epidermal cancer stem cells (ECS cells), suppressing TG2 function with NC9 leads to a reduction in cell survival that is directly linked to the activation of apoptosis. nih.govnih.gov Similarly, in mesothelioma CSCs, the inhibition of TG2 appears to increase markers of apoptosis. ximbio.com This pro-apoptotic effect highlights the role of TG2 as a survival factor for cancer cells; by inhibiting it, NC9 removes this protective function, rendering the cells more susceptible to apoptosis. nih.govnih.gov
Reduction of Cellular Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. NC9 has demonstrated a potent ability to inhibit these processes in multiple pre-clinical models. nih.govresearchgate.net Treatment with NC9 significantly suppresses the migration and invasion of ECS cells through Matrigel, a measure of invasive potential. nih.govnih.govresearchgate.net This effect is directly mediated by TG2, as cancer cells lacking TG2 are not impacted by NC9 in invasion assays. nih.gov The inhibitor has also been shown to reduce the migration of MDA-MB-231 breast cancer cells and mesothelioma CSCs. ximbio.comresearchgate.net These findings suggest that the TG2 signaling pathways blocked by NC9 are essential for the migratory and invasive capabilities of cancer cells. nih.gov
| Cell Line | Cancer Type | Assay | Observed Effect |
|---|---|---|---|
| Epidermal Cancer Stem Cells (from SCC-13) | Epidermal Squamous Cell Carcinoma | Matrigel Invasion Assay | Significant reduction in invasion nih.govnih.govresearchgate.net |
| Epidermal Cancer Stem Cells (from SCC-13) | Epidermal Squamous Cell Carcinoma | Wound Healing Assay | Significant reduction in migration nih.govresearchgate.net |
| Mesothelioma Cancer Stem Cells | Mesothelioma | Invasion Assay | Reduced migration and invasion ximbio.com |
| MDA-MB-231 | Breast Cancer | Migration Assay | Reduced cell migration researchgate.net |
Inhibition of Spheroid Formation
The ability of cancer cells, particularly CSCs, to form spheroids in non-adherent conditions is considered an indicator of their self-renewal and tumorigenic potential. NC9 has been shown to effectively inhibit this process. nih.govnih.gov In studies using ECS cells derived from SCC-13 cells, treatment with NC9 resulted in a significant reduction in both the number and size of spheroids formed. researchgate.netresearchgate.net This inhibitory effect on spheroid formation is a key piece of evidence for NC9's activity against the CSC population and is used as a measure of its ability to reduce CSC survival. nih.govnih.gov
Reversal of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular program that enhances migratory and invasive capabilities and is linked to cancer progression and drug resistance. nih.gov NC9 has been found to reverse the EMT process in cancer cells. ximbio.comnih.gov Treatment with NC9, or the knockdown of TG2, leads to a reduction in the expression of key EMT markers, including Twist, Snail, Slug, vimentin, fibronectin, and N-cadherin. nih.gov This effect is attributed to the inhibition of TG2's GTP-binding activity, which is required for the expression of these EMT-related transcription factors. nih.gov In breast cancer cells, NC9 was able to counteract the EMT induced by the chemotherapeutic drug Doxorubicin (B1662922). researchgate.net
| Cell Line / Model | EMT Marker | Effect of NC9 |
|---|---|---|
| Epidermal Cancer Stem Cells | Twist, Snail, Slug | Reduced expression nih.gov |
| Epidermal Cancer Stem Cells | Vimentin, Fibronectin | Reduced expression nih.gov |
| Epidermal Cancer Stem Cells | N-cadherin | Reduced expression nih.gov |
| MCF-7 (Breast Cancer) | General EMT Phenotype | Counteracted Doxorubicin-induced EMT researchgate.net |
Impact of NC9 on Cancer Stem Cell Biology
A significant focus of pre-clinical research on NC9 has been its impact on cancer stem cells (CSCs), a subpopulation of tumor cells believed to drive tumor initiation, recurrence, and resistance to therapy. nih.gov TG2 is highly elevated in CSCs and is considered a key survival protein for this cell population. nih.govnih.gov NC9 directly targets the pro-survival functions of TG2 in CSCs. nih.gov
By inhibiting TG2, NC9 effectively reduces the survival of CSCs, an effect demonstrated through the induction of apoptosis and the inhibition of spheroid formation. nih.govnih.govnih.gov Mechanistic studies have revealed that the GTP-binding activity of TG2, which NC9 abolishes, is essential for maintaining the growth and survival of ECS cells. ximbio.comnih.gov Furthermore, NC9's ability to reduce CSC migration, invasion, and reverse the EMT phenotype strikes at the core characteristics that make CSCs potent drivers of metastasis. nih.govnih.govnih.gov Collectively, these findings suggest that by targeting TG2, NC9 can disrupt the fundamental biology of cancer stem cells, thereby inhibiting their ability to maintain and propagate tumors. nih.govresearchgate.net
Suppression of Cancer Stem Cell Survival
NC9 has been shown to potently suppress the survival of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to conventional therapies. Treatment with NC9 leads to a marked reduction in the ability of CSCs to form spheroids, which is a key characteristic of their self-renewal capacity.
In a study on epidermal squamous cell carcinoma (SCC) stem cells (SCC-13), the application of NC9 significantly inhibited spheroid formation over a 14-day period. This inhibition is dose-dependent, with higher concentrations of the inhibitor leading to a more pronounced reduction in spheroid numbers. This effect is attributed to the induction of apoptosis, or programmed cell death, within the cancer stem cell population. The GTP-binding activity of TG2 has been identified as essential for the survival of these cancer cell lines. By locking TG2 in its 'open' conformation, NC9 abolishes this crucial activity, thereby promoting CSC death. nih.govximbio.com
| Treatment | Day 4 | Day 8 | Day 14 |
|---|---|---|---|
| Control (0 µM NC9) | 100% | 100% | 100% |
| 10 µM NC9 | ~60% | ~40% | ~20% |
| 20 µM NC9 | ~40% | ~20% | <10% |
Decreased Stemness Marker Expression
The transcription factors SOX2, OCT4, and NANOG are crucial for maintaining the pluripotency and self-renewal properties of embryonic stem cells, and their aberrant expression is observed in various cancers, contributing to tumorigenesis and drug resistance. For instance, in breast cancer, OCT4 and Nanog have been shown to promote the EMT process, which is critical for metastasis. Given that NC9 inhibits key survival pathways in cancer stem cells, it is plausible that its mechanism of action involves the downstream modulation of these critical stemness markers. However, further research is required to explicitly quantify the direct impact of NC9 on SOX2, NANOG, and OCT4 expression.
Influence of NC9 on Intracellular Signaling Pathways
NC9 exerts its anti-cancer effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.
Downregulation of HGF/MET Signaling
The hepatocyte growth factor (HGF)/MET signaling pathway plays a crucial role in cell proliferation, migration, and invasion. nih.govnih.govnih.govresearchgate.netmdpi.commdpi.com Aberrant activation of this pathway is a hallmark of many cancers. Preclinical studies have shown that TG2 is essential for maintaining HGF/MET signaling. Consequently, inhibition of TG2 with NC9 can disrupt this oncogenic signaling axis. By interfering with TG2 function, NC9 leads to a reduction in MET activity, thereby attenuating the downstream signals that promote cancer progression.
Attenuation of ERK1/2 Pathway Activity
The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, driving uncontrolled cell growth. Research has revealed that TG2 can form a complex with CD44v6, a cell surface receptor, which in turn activates ERK1/2. Treatment with NC9 has been shown to reduce the activity of ERK1/2. nih.gov This suggests that by inhibiting TG2, NC9 disrupts the formation or function of the TG2/CD44v6/ERK1/2 complex, leading to a dampening of ERK1/2 signaling and a subsequent reduction in cancer cell proliferation and survival.
| Component | Effect of NC9 Treatment |
|---|---|
| TG2/CD44v6 Complex Formation | Inhibited |
| ERK1/2 Phosphorylation (Activity) | Reduced |
| Downstream Pro-survival Signaling | Attenuated |
Modulation of PI3K Pathway Activity
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling route that is frequently hyperactivated in cancer, promoting cell survival, growth, and proliferation. Emerging evidence indicates that TG2 can act as a scaffold protein, forming a membrane-bound signalosome with PI3K. This complex enhances PI3K/AKT signaling. The TG2 inhibitor NC9 has been shown to disintegrate this signaling platform. By disrupting the TG2-PI3K interaction, NC9 effectively blunts the downstream activation of AKT and its targets, thereby impeding cancer cell survival.
Inhibition of NF-κB Activity and Downstream Gene Expression
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active, leading to the transcription of genes that promote cell survival and resistance to apoptosis. TG2 has been shown to activate the NF-κB pathway. The inhibitor NC9 has been demonstrated to control NF-κB activity in breast cancer cell lines. researchgate.net By inhibiting TG2-mediated NF-κB activation, NC9 can downregulate the expression of NF-κB target genes. These target genes include anti-apoptotic proteins such as Bcl-2 and Bcl-xL, as well as proteins involved in cell cycle progression like Cyclin D1. nih.govnih.gov The suppression of these pro-survival and pro-proliferative genes contributes to the anti-cancer effects of NC9.
Reduction of mTOR Activity
Inhibition of Transglutaminase 2 (TG2) by NC9 has been shown to directly impact the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial for cell growth, proliferation, and survival. Research indicates that TG2 is a key factor in maintaining mTOR activity to promote an aggressive cancer phenotype. nih.gov
In pre-clinical models using cancer stem cell-enriched cultures, the application of NC9 led to a significant reduction in cancer cell spheroid formation, invasion, migration, and tumor formation. nih.gov These effects were replicated when mTOR function was inhibited directly, suggesting that a TG2/mTOR signaling axis is essential for maintaining the aggressive cancer phenotype. nih.gov The inactivation of TG2 by NC9 disrupts this pathway, leading to diminished mTOR activity and a subsequent reduction in tumorigenic behaviors. nih.gov
Interactive Table 1: Effect of NC9 on mTOR-Mediated Cellular Functions
| Cellular Function | Effect of TG2 Inhibition by NC9 | Supporting Evidence |
|---|---|---|
| Spheroid Formation | Reduced | Treatment with NC9 diminishes the ability of cancer cells to form spheroids in culture. nih.gov |
| Cell Invasion | Reduced | NC9 treatment lessens the invasive capacity of cancer cells through Matrigel. nih.gov |
| Tumor Growth | Reduced | In mouse models, treatment with NC9 reduces the growth of tumors derived from cancer stem cells. nih.gov |
Alteration of p53-Mediated Apoptosis Pathways
The tumor suppressor protein p53 is a critical regulator of apoptosis (programmed cell death). Evidence suggests that TG2 activity is linked to the p53 pathway and that its inhibition can promote apoptosis in cancer cells. nih.govresearchgate.net Studies on TG2 inhibition have demonstrated a stabilization of p53 expression. researchgate.net TG2 can directly cross-link the DNA binding domain of p53, which leads to p53 depletion. By inhibiting TG2, this depletion is prevented, allowing p53 to accumulate and induce apoptosis. researchgate.net
In breast cancer cell lines, the irreversible TG2 inhibitor NC9 has been noted for its ability to control NF-κB and apoptosis, indicating its potential in therapeutic combinations. researchgate.net Furthermore, in mesothelioma cancer stem cells, the inhibition of TG2 by compounds including NC9 was observed to increase markers of apoptosis. ximbio.com While some studies utilize other TG2 inhibitors like KCC009, they support the general mechanism that inhibiting TG2 can enhance apoptosis, in some cases independently of the p53 status of the cancer cells. nih.gov
Impact on β-Catenin Nuclear Accumulation
The nuclear accumulation of β-catenin is a central event in the canonical Wnt signaling pathway, which is frequently dysregulated in various diseases. Pre-clinical studies have established a mechanistic link between TG2 activity and the nuclear translocation of β-catenin. nih.govscienceopen.comnih.gov
Research using the TG2-specific inhibitor KCC-009 in a rat model of vascular calcification demonstrated that TG2 inhibition effectively blocked the warfarin-induced accumulation of nuclear β-catenin. nih.gov This finding confirms the critical role of TG2's catalytic activity in mediating the activation of the β-catenin pathway. nih.gov Other studies have shown that TG2 deficiency results in defective canonical Wnt/β-catenin signaling with reduced β-catenin nuclear translocation. scienceopen.com Mechanistically, TG2 can activate integrin-linked kinase (ILK), which in turn phosphorylates GSK-3β, allowing β-catenin to translocate to the nucleus and exert its transcriptional activity. nih.gov Therefore, inhibition of TG2 is expected to disrupt this cascade and reduce the nuclear accumulation of β-catenin.
Effects of NC9 on Specific Disease-Relevant Cellular Functions
Reduction of Pro-inflammatory Cytokine Production in Cellular Models
NC9 has demonstrated the ability to modulate inflammatory responses by reducing the output of key signaling molecules. An in vitro study on acute promyelocytic leukemia cells showed that NC9 effectively reduced the levels of several pro-inflammatory cytokines. researchgate.net Specifically, the production of monocyte chemotactic protein 1 (MCP-1), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) was diminished in cells treated with a combination of all-trans retinoic acid (ATRA) and arsenic trioxide (ATO) when NC9 was also present. researchgate.net
Interactive Table 2: Effect of NC9 on Pro-inflammatory Cytokine Production
| Cytokine | Cell Model | Observed Effect |
|---|---|---|
| Monocyte Chemotactic Protein 1 (MCP-1) | Acute Promyelocytic Leukemia Cells | Reduced Production researchgate.net |
| Interleukin-1β (IL-1β) | Acute Promyelocytic Leukemia Cells | Reduced Production researchgate.net |
Reversal of Increased Osteoclastogenesis in TG2-Deficient Models
Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone loss. Interestingly, in vivo and in vitro studies have shown that a deficiency of TG2 leads to an increase in osteoclastogenesis (the formation of osteoclasts). nih.govnih.gov
Research in TG2-deficient (Tgm2-/-) mouse models has confirmed that this increased osteoclast formation can be reversed by the TG inhibitor NC9. nih.govnih.govresearchgate.net This finding suggests that in the absence of TG2, other transglutaminase enzymes, such as TG1, are responsible for driving the increased osteoclastogenesis. nih.govnih.gov The ability of NC9 to block this process indicates that it can inhibit the compensatory activity of these other transglutaminases. nih.gov Treatment of Tgm2-/- bone marrow macrophages with NC9 effectively reversed the formation of more numerous and larger osteoclasts, and significantly reduced the activity of tartrate-resistant acid phosphatase (TRAP), a marker of osteoclast activity. nih.govresearchgate.net
Alteration of Subcellular TG2 Localization and Protein Colocalization
NC9 has been found to directly influence the location of the TG2 enzyme within the cell and its interaction with other proteins. In studies on breast cancer cell lines, treatment with NC9 altered the subcellular distribution of TG2. researchgate.net
A key finding was the impact on the colocalization of TG2 with vimentin, a cytoskeletal component. The physical association between TG2 and vimentin is important for cell motility. researchgate.net NC9 treatment disrupted this association. Furthermore, the inhibitor induced a nuclear accumulation of TG2, which is believed to be a preliminary step to TG2-dependent changes in gene expression. researchgate.net By altering the location of TG2 and its ability to interact with partners like vimentin, NC9 can affect cellular functions such as migration and gene regulation. researchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| NC9 TG2 inhibitor | NC9 |
| All-trans retinoic acid | ATRA |
| Arsenic trioxide | ATO |
| KCC-009 | KCC009 |
| Vimentin | |
| Interleukin-1β | IL-1β |
| Tumor necrosis factor-α | TNF-α |
| Monocyte chemotactic protein 1 | MCP-1 |
| β-Catenin | |
| p53 | |
| Glycogen synthase kinase-3β | GSK-3β |
Pre Clinical in Vivo Efficacy Studies of Nc9 Tg2 Inhibitor
Evaluation of NC9 in Xenograft Tumor Models
Xenograft tumor models, where human cancer cells are implanted into immunodeficient mice, serve as a vital platform for assessing the anti-cancer effects of novel therapeutic agents. NC9 has been evaluated in this context, demonstrating its potential to hinder tumor development.
Suppression of Tumor Growth and Progression
In xenograft models of mesothelioma, treatment with the TG2 inhibitor NC9 has been shown to markedly suppress tumor growth. nih.gov Studies have revealed that the appearance of tumors from TG2-positive mesothelioma cancer stem cells (MCS cells) was significantly delayed in mice treated with NC9. oncotarget.com Specifically, tumors in control mice appeared at 9 weeks, while in TG2-null cells, tumor appearance was delayed until 18 weeks. oncotarget.com By 16 weeks, TG2-positive tumors had grown substantially, whereas tumors from TG2-negative cells were not yet detectable. oncotarget.com
Similarly, in xenograft models of epidermal squamous cell carcinoma, NC9 treatment effectively reduces tumor formation. nih.govaacrjournals.org This suppression of tumor growth is associated with a reduction in markers of epithelial-mesenchymal transition (EMT) and cancer stemness. nih.gov For instance, NC9 treatment in mice with SCC-13 derived tumors led to a marked reduction in tumor formation, which was correlated with decreased levels of mTOR-P, fibronectin, Twist, Slug, CD44v6, and Sox2, and an increase in E-cadherin. nih.gov
Furthermore, in a cutaneous squamous cell carcinoma (SCC) xenograft model, NC9 treatment reduced tumor growth, and this was associated with decreased levels of CD44v6 and reduced ERK1/2 activity, along with reduced markers of stemness and EMT. aacrjournals.org The inhibition of cell survival by NC9 in glioblastoma models has been observed to correlate directly with the TG2 content of the cells. nih.gov
These findings collectively suggest that NC9's ability to inhibit TG2 leads to a significant suppression of tumor growth and progression in various cancer types, highlighting its potential as a therapeutic agent.
Pharmacological Characterization of NC9 in Animal Models
The pharmacological characterization of a drug candidate in animal models is essential to understand its activity, selectivity, and potential therapeutic applications beyond its primary target.
Investigations into NC9's in vivo Activity and Selectivity
NC9 is an irreversible covalent inhibitor of TG2. ximbio.comzedira.com It functions by binding to the transamidase site of TG2, which induces a conformational change that inactivates both the transamidase and GTP-binding activities of the enzyme. oncotarget.comzedira.com This "locking" of TG2 in an open conformation effectively abolishes its downstream signaling functions that are crucial for cancer cell survival and proliferation. ximbio.comzedira.com
In cellular assays, NC9 has demonstrated selectivity for TG2 over other transglutaminases. ximbio.com This selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects. The compound covalently binds to the active site of TG2, leading to the inactivation of both its primary enzymatic functions. oncotarget.com This mechanism has been shown to be effective in various cancer cell lines, where TG2's GTP-binding activity, in particular, is essential for survival. ximbio.com
Differential Responses to NC9 Across Various Pre-clinical Disease Models
The efficacy of NC9 has been explored in a range of pre-clinical models, revealing differential responses that underscore the context-dependent role of TG2 in various pathologies.
In cancer models, the response to NC9 often correlates with the level of TG2 expression. For example, in glioblastoma models, the inhibition of cell survival by NC9 was directly proportional to the TG2 content in the cancer cells. nih.gov However, some studies have noted that certain TG2 inhibitors active in other cancer types are not as effective in glioblastoma cells, suggesting potential cell-type-specific metabolism or other resistance mechanisms. nih.gov
Beyond cancer, TG2 is implicated in a variety of other diseases, including celiac disease, fibrosis, and neurodegenerative disorders. mdpi.comresearchgate.netbiomedicinej.com In a mouse model of celiac disease, a TG2 inhibitor was shown to block the intestinal activation of TG2. biomedicinej.com In models of pulmonary fibrosis, TG2-deficient mice showed reduced fibrosis, and inhibition of TG2 has been shown to significantly decrease the development of fibrosis. biomedicinej.comnih.govnih.gov These findings suggest that TG2 inhibitors like NC9 could have therapeutic applications in a broader spectrum of diseases characterized by aberrant TG2 activity.
The differential responses observed across these models highlight the complex and multifaceted role of TG2 in health and disease. Further research is needed to fully elucidate the mechanisms underlying these varied responses and to identify the patient populations most likely to benefit from TG2 inhibition.
Advanced Research Methodologies Applied to Nc9 Tg2 Inhibitor Studies
Biochemical and Enzymatic Characterization Techniques
Biochemical assays are fundamental to understanding the direct interaction between NC9 and the TG2 enzyme. These methods quantify the inhibitor's effect on the enzyme's primary catalytic activities and its allosteric regulation.
The transamidation activity of TG2, which involves the cross-linking of proteins, is a primary target for inhibition. In vitro assays are used to measure the efficacy of inhibitors like NC9 in blocking this function. A common method involves coating 96-well plates with a protein substrate, such as N,N-dimethylated casein. nih.gov Recombinant human TG2 is then incubated with a labeled amine substrate, for example, 5-(biotinamido)pentylamine (B118131) (5BAPA) or fluorescein (B123965) cadaverine (B124047) (FC), in the presence of the inhibitor. nih.govnih.gov The enzymatic reaction incorporates the labeled amine into the casein, and the extent of this incorporation is quantified to determine the level of TG2 activity.
Studies have demonstrated that NC9 is a potent inhibitor of this activity. In assays using 5BAPA, NC9 significantly inhibited the transamidase activity of TG2 in a dose-dependent manner. nih.gov Similarly, when measured by the suppression of fluorescein cadaverine incorporation in HaCaT cells, NC9 effectively suppressed TG2 transamidase activity. nih.gov Research has also confirmed that NC9 blocks this activity within cancer stem cells, such as the SCC-13 cell line. ximbio.comcancertools.org
Beyond its cross-linking function, TG2 also acts as a G-protein, binding and hydrolyzing guanosine (B1672433) triphosphate (GTP), a role implicated in cell signaling pathways that support cancer cell survival. ximbio.com The transamidation and G-protein functions are mutually exclusive and depend on the enzyme's conformation. nih.govnih.gov The catalytically active "open" conformation cannot bind GTP, whereas the "closed" conformation can bind GTP but is inactive for transamidation. ximbio.comnih.gov
NC9 has been identified as an irreversible covalent inhibitor that targets the active site cysteine (Cys-277) and locks the enzyme in its open conformation. researchgate.netzedira.com This allosteric mechanism effectively abolishes TG2's ability to adopt the closed conformation necessary for GTP binding. ximbio.comzedira.com GTP-binding assays are used to verify this effect. A typical assay involves incubating cell extracts containing TG2 with GTP-agarose beads. The beads are then isolated, and the amount of TG2 bound to them is measured, often by immunoblotting. nih.gov Using this method, studies have confirmed that treatment with NC9 reduces the amount of TG2 that binds to GTP-agarose. nih.gov
The efficiency of irreversible inhibitors like NC9 is determined by calculating kinetic parameters, specifically the rate of inactivation (k_inact_) and the inhibition constant (K_I_). These values are often derived from continuous chromogenic assays under Kitz and Wilson conditions. nih.govnih.gov This kinetic analysis allows for a quantitative comparison of the potency of different inhibitors. nih.gov
Table 1: Biochemical and Enzymatic Characterization of NC9
| Assay Type | Principle | Key Finding for NC9 | Reference System/Cell |
|---|---|---|---|
| Transamidation Assay | Measures TG2-catalyzed incorporation of a labeled amine (e.g., 5BAPA, fluorescein cadaverine) into a protein substrate (e.g., casein). | Significantly inhibits transamidase activity in a dose-dependent manner. nih.govnih.gov | Recombinant human TG2, HaCaT cells, SCC-13 cells. nih.govnih.govcancertools.org |
| GTP-Binding Assay | Quantifies the binding of TG2 from cell extracts to GTP-agarose beads, followed by immunoblot detection. | Reduces GTP binding by locking TG2 in an "open" conformation that is incompatible with GTP binding. nih.govximbio.com | HaCaT cells. nih.gov |
| Kinetic Analysis | Uses continuous chromogenic assays to determine the efficiency of irreversible inhibition (k_inact_/K_I_). | Acts as an efficient irreversible inhibitor. nih.gov | Recombinant TG2. nih.gov |
Structural and Biophysical Approaches
Structural and biophysical techniques have been crucial in elucidating the precise molecular interactions between NC9 and TG2.
Molecular Docking and Computational Modeling for Binding Prediction
Molecular docking is a computational method used to predict the binding orientation of a small molecule (ligand) to its protein target. nih.govnih.gov This technique has been applied to understand how NC9 interacts with TG2. Computational models suggest that irreversible inhibitors like NC9 bind to the active site of TG2 when the enzyme is in its "open" conformation. zedira.com
Docking simulations of NC9 into the TG2 active site (using PDB code 2Q3Z) show the inhibitor occupying binding pockets on the enzyme's surface. zedira.com This interaction is believed to "lock" the enzyme in this open state, which not only blocks its transamidation activity but also allosterically prevents the conformational change to the "closed," compact form required for GTP binding. zedira.comresearchgate.netnih.gov This dual inhibition of both transamidation and GTP-binding functions is a key feature of NC9's mechanism, and molecular modeling has been instrumental in visualizing and supporting this hypothesis. ximbio.comzedira.com
Fluorescence Resonance Energy Transfer (FRET) Biosensors and FLIM for Conformational Studies
To observe the conformational changes of TG2 in real-time within living cells, researchers have developed sophisticated biosensors. One such tool is a TG2 biosensor that utilizes Fluorescence Resonance Energy Transfer (FRET) measured by Fluorescence Lifetime Imaging Microscopy (FLIM). plos.orgnih.gov This biosensor consists of TG2 flanked by two fluorescent proteins, mCerulean (the donor) and eYFP (the acceptor). plos.org When TG2 is in a compact, closed conformation, the fluorophores are close, resulting in high FRET efficiency. When it adopts an open conformation, the fluorophores move apart, leading to a decrease in FRET efficiency. plos.orgplos.org
Using this FRET-FLIM methodology, studies have demonstrated that the irreversible inhibitor NC9 forces TG2 into an open conformation. plos.orgnih.gov When cells expressing the TG2 FRET sensor were treated with NC9, a significant decrease in FRET efficiency was measured, confirming the enzyme was stabilized in its open state. researchgate.netplos.org Time-course experiments showed that NC9 elicits its most significant conformational effect after just one hour of treatment. researchgate.netplos.org This technique provides direct visual and quantitative evidence of NC9's ability to allosterically control the structure of TG2 in a live-cell context, distinguishing its mechanism from reversible inhibitors that trap TG2 in a closed state. plos.orgnih.gov
Genetic and Molecular Biology Techniques
To validate that the pharmacological effects of NC9 are specifically due to its interaction with TG2, genetic techniques that eliminate or reduce TG2 expression are often used as controls.
TG2 Knockdown (shRNA) and Knockout (CRISPR) Models
Genetic tools like short hairpin RNA (shRNA) for gene knockdown or CRISPR/Cas9 for gene knockout are employed to create cell models with reduced or absent TG2 expression. nih.govnih.gov The phenotype of these genetically modified cells is then compared to that of cells treated with NC9.
Studies have shown a strong correlation between the effects of TG2 knockdown and NC9 treatment. For instance, TG2 knockdown in SCC-13 cells using siRNA was shown to reduce cell invasion and migration, mirroring the results seen with NC9 treatment. aacrjournals.org Similarly, in hepatocellular carcinoma (HCC) cells, TG2 knockdown with shRNA inhibited cell proliferation and the expression of stemness-related genes, effects that were also observed with NC9 treatment. nih.gov In studies on acute promyelocytic leukemia, cell lines with TG2 knockdown (TG2-KD) and knockout (TG2-KO) were used alongside the parental cell line to confirm that the effects of NC9 on cellular processes like ROS production were TG2-dependent. researchgate.net This combined approach of pharmacological inhibition and genetic silencing provides robust validation that TG2 is the primary target through which NC9 exerts its biological activity. aacrjournals.orgnih.gov
Table 2: Compound Names Mentioned in Article
| Compound Name | Description |
|---|---|
| NC9 | An irreversible, targeted covalent inhibitor of Transglutaminase 2 (TG2). ximbio.com |
| CP4d | A reversible inhibitor of TG2. plos.org |
| Z-DON | A selective, irreversible inhibitor of TG2. nih.gov |
| AA9 | A lead compound for TG2 inhibitors. nih.gov |
| Doxorubicin (B1662922) | A cytotoxic chemotherapy agent. researchgate.net |
| JA38 | An irreversible peptidomimetic inhibitor of TG2. nih.gov |
| KCC009 | A TG2 inhibitor that induces p53-independent radiosensitization. medchemexpress.com |
qRT-PCR and Immunoblotting for Gene and Protein Expression Analysis
Advanced research into the effects of the chemical compound NC9, a potent and irreversible inhibitor of transglutaminase 2 (TG2), frequently employs quantitative real-time polymerase chain reaction (qRT-PCR) and immunoblotting to elucidate its impact on gene and protein expression. researchgate.netresearchgate.net These techniques are fundamental in understanding the molecular mechanisms through which NC9 exerts its effects in various cellular models, particularly in cancer research.
Quantitative RT-PCR is a sensitive method used to detect and quantify messenger RNA (mRNA) levels, providing a measure of gene expression. nih.govoaepublish.com In the context of NC9 studies, qRT-PCR is utilized to determine how the inhibitor alters the transcription of specific genes regulated by TG2 or involved in pathways affected by TG2 inhibition. By measuring the abundance of target mRNA transcripts relative to a stable reference gene, researchers can infer the up- or downregulation of gene activity following treatment with NC9. researchgate.netnih.gov
Immunoblotting, commonly known as Western blotting, is a widely used analytical technique to detect specific proteins in a sample. This method allows for the assessment of protein levels and can indicate post-translational modifications. In studies involving NC9, immunoblotting is crucial for verifying the direct or indirect effects of the inhibitor on the expression levels of target proteins. For instance, it can confirm whether the inhibition of TG2 activity by NC9 leads to a change in the abundance of TG2 protein itself or other proteins in a signaling cascade. nih.govijbs.com
Detailed Research Findings
Research has demonstrated that NC9 can modulate the expression of several key genes and proteins in various cancer cell lines. These studies highlight the role of TG2 in regulating cellular processes and the potential of NC9 to interfere with these pathways.
In studies on acute promyelocytic leukemia (APL) cells, the treatment with NC9 in combination with other therapeutic agents was analyzed for its effect on the expression of genes involved in the respiratory burst. researchgate.net Specifically, the mRNA levels of NCF-2/P67PHOX and GP91PHOX, which are components of the NADPH oxidase complex, were measured. researchgate.netresearchgate.net The findings indicated that TG2 expression influences the expression of these genes, and the use of NC9 could alter these levels, although the specific quantitative fold changes were not detailed in the available literature. researchgate.netresearchgate.net
In the context of liver cancer stem cells, the irreversible TG2 inhibitor NC9 was found to reduce the protein expression levels of TG2 in EpCAM+ cells. nih.gov Furthermore, NC9 significantly suppressed the gene expression of MYCN, a known oncogene and a marker for liver cancer stem cells. nih.govnih.gov Proteomic analyses have also revealed that TG2 inhibition can suppress the gene and protein expression of exostosin glycosyltransferase 1 (EXT1). nih.gov
Investigations into breast cancer cell lines have shown that NC9 can influence the expression of NF-κB. ijbs.com In MDA-MB-231 cells, which have high endogenous levels of NF-κB, treatment with a combination of doxorubicin and NC9 led to a decrease in the p65 subunit of NF-κB. ijbs.com This suggests that NC9 can interfere with inflammatory pathways that support cancer progression. ijbs.com The treatment with NC9 has also been observed to alter the subcellular localization of TG2, promoting its accumulation in the nucleus, which can lead to modifications in gene expression. nih.gov
The tables below summarize the application of qRT-PCR and immunoblotting in studies of the NC9 TG2 inhibitor, based on available research findings.
Table 1: Application of qRT-PCR in this compound Studies
| Target Gene | Cell Line | Experimental Context | Key Findings | Citation |
|---|---|---|---|---|
| NCF-2/P67PHOX | NB4 WT (Acute Promyelocytic Leukemia) | Co-treatment with All-Trans Retinoic Acid (ATRA) and Arsenic Trioxide (ATO) | NC9 treatment altered the relative mRNA expression levels. Specific fold-change data is not available. | researchgate.net |
| GP91PHOX | NB4 WT (Acute Promyelocytic Leukemia) | Co-treatment with ATRA and ATO | NC9 treatment modulated the relative mRNA expression. Specific fold-change data is not available. | researchgate.net |
| MYCN | JHH7 (Hepatocellular Carcinoma) | Single-agent treatment | NC9 significantly suppressed MYCN gene expression. | nih.gov |
Table 2: Application of Immunoblotting in this compound Studies
| Target Protein | Cell Line | Experimental Context | Key Findings | Citation |
|---|---|---|---|---|
| TG2 | EpCAM+ (Liver Cancer Stem Cells) | Single-agent treatment | NC9 reduced the protein expression levels of TG2. | nih.gov |
| EXT1 | JHH7 (Hepatocellular Carcinoma) | Single-agent treatment | Inhibition of TG2 with NC9 suppressed the protein expression of EXT1. | nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| NC9 | |
| All-Trans Retinoic Acid (ATRA) | |
| Arsenic Trioxide (ATO) |
Future Directions in Nc9 Tg2 Inhibitor Research
Elucidation of Novel TG2-Dependent Pathogenic Mechanisms Responsive to NC9
The unique ability of NC9 to stabilize TG2 in its open conformation provides a powerful tool to dissect the distinct roles of TG2's enzymatic and signaling functions in disease. Future studies will continue to leverage NC9 to uncover new pathogenic pathways. For instance, in acute promyelocytic leukemia (APL) cells treated with all-trans retinoic acid (ATRA), TG2 expression is induced, contributing to an inflammatory phenotype. The application of NC9 in this model revealed that TG2 is crucial for the nuclear translocation of NF-κB and the subsequent expression of inflammatory cytokines. NC9 treatment not only reduced the levels of TG2 and NF-κB components (p65/RelA and p50) in the nucleus but also accelerated the proteasomal degradation of TG2, thereby attenuating the inflammatory response.
Similarly, in epidermal cancer stem cells (ECS), NC9 has been instrumental in demonstrating that the GTP-binding activity of TG2, rather than its transamidation function, is essential for maintaining the cancer stem cell phenotype, including survival and invasion. NC9 treatment reduces ECS cell survival, spheroid formation, and migration by inhibiting a pathway involving TG2's interaction with α6/β4-integrin, which leads to YAP1/ΔNp63α nuclear signaling. These findings highlight how NC9 can be used to identify specific, conformation-dependent signaling axes that drive pathology, opening avenues to explore these mechanisms in other cancers and inflammatory diseases where TG2 is implicated.
Development of Advanced and Refined NC9-based Research Tools
The foundational characteristics of NC9 make it an excellent scaffold for developing the next generation of biological probes. A significant advancement has been the creation of a TG2 biosensor using Förster resonance energy transfer (FRET). This tool allows for the real-time, quantitative assessment of TG2 conformational changes within living cells. Using this biosensor, researchers have confirmed that NC9 forces and stabilizes TG2 in an open conformation in vivo. Future applications of such biosensors could include high-throughput screening for new small molecules that specifically modulate TG2 conformation to affect its interaction with calcium or GDP/GTP.
Further refinements to NC9-based tools could focus on improving properties like cell permeability and selectivity, or incorporating different reporter tags for varied imaging applications. While NC9 has been described as highly selective for TG2 over other transglutaminases in cellular assays, developing derivatives could further minimize off-target effects, particularly against other enzymes like Factor XIIIa which NC9 is known to inhibit. The development of a broader library of irreversible inhibitors based on the NC9 scaffold, with varied tethers and hydrophobic moieties, will allow for more detailed structure-activity relationship (SAR) studies. These advanced tools are critical for precisely mapping the intracellular and extracellular functions of TG2 and validating it as a therapeutic target in different pathological contexts.
Exploration of NC9's Efficacy in Additional Pre-clinical Disease Models
Building on its established effects in various cancer models, a key future direction is the systematic evaluation of NC9 in a wider array of pre-clinical disease settings where TG2 is thought to play a role. Research has already demonstrated NC9's ability to reduce the survival of cancer stem cells, inhibit migration, and promote apoptosis in models of epidermal squamous cell carcinoma, breast cancer, and mesothelioma.
Future exploration will likely extend to other malignancies and inflammatory conditions. For example, studies in glioblastoma have shown that cell survival inhibition by NC9 correlates with the level of TG2 expression. Further investigation into the effect of NC9 on glioblastoma multiforme (GBM) is underway. In inflammatory disease models, NC9 has been shown to effectively lower the levels of proinflammatory cytokines in APL cells. Given that TG2 knockout mice show reduced symptoms in an experimental model of multiple sclerosis, testing NC9 in such neurological and autoimmune models represents a logical and promising next step. The table below summarizes key pre-clinical findings for NC9, providing a foundation for its exploration in new models.
| Disease Model | Cell/Animal Model | Key Findings with NC9 Treatment | Reference |
|---|---|---|---|
| Epidermal Squamous Cell Carcinoma | Epidermal Cancer Stem Cells (ECS cells) | Reduces cell survival, spheroid formation, invasion, migration, and EMT; induces apoptosis. | |
| Breast Cancer | MCF-7, MDA-MB-231, T47D cell lines | Induces apoptosis; alters subcellular distribution of TG2; decreases NF-ĸB in MDA-MB-231 cells. | |
| Mesothelioma | Mesothelioma cell xenograft model | Markedly suppresses tumor growth. | |
| Glioblastoma | Glioblastoma cells | Inhibition of cell survival varies directly with TG2 content. | |
| Acute Promyelocytic Leukemia (APL) | NB4 cell line (in vitro) | Reduces levels of pro-inflammatory cytokines (MCP-1, IL-1β, TNF-α); attenuates NF-κB signaling. |
Integration of NC9 with Other Targeted Therapeutic Strategies in Pre-clinical Settings
A significant area of future research involves evaluating NC9 in combination with existing therapeutic agents to enhance efficacy or overcome drug resistance. Since TG2 is implicated in resistance to various chemotherapies, its inhibition by NC9 is a rational strategy to re-sensitize cancer cells to treatment.
In breast cancer models, for example, the chemotherapeutic drug Doxorubicin (B1662922) has been shown to increase TG2 levels, which promotes epithelial-mesenchymal transition (EMT) and cell motility. Studies have demonstrated that co-treatment with NC9 can abrogate these effects, driving breast cancer cells toward apoptosis and suggesting a powerful combination therapy approach. Similarly, in APL cells, NC9 was shown to be effective when used with a combination of all-trans retinoic acid (ATRA) and arsenic trioxide. Future pre-clinical studies should systematically explore combinations of NC9 with a range of targeted therapies and standard-of-care chemotherapies across different cancer types where TG2 is overexpressed.
| Disease Model | Combination Agent | Observed Pre-clinical Effect | Reference |
|---|---|---|---|
| Breast Cancer | Doxorubicin (Doxo) | NC9 limits Doxo-mediated TG2 induction; drives cells to apoptosis; decreases NF-ĸB in MDA-MB-231 cells. | |
| Acute Promyelocytic Leukemia (APL) | All-trans retinoic acid (ATRA) + Arsenic trioxide | NC9 effectively reduced levels of pro-inflammatory cytokines in combination-treated APL cells. |
Investigating Resistance Mechanisms to TG2 Inhibition by NC9
While NC9 can overcome resistance to other drugs, a critical and underexplored area of future research is the potential for cancer cells to develop resistance to TG2 inhibition by NC9 itself. To date, no specific mechanisms of resistance to NC9 have been described in the literature. However, research in glioblastoma provides a potential clue; some TG2 inhibitors that are effective in other cancer types show limited activity in glioblastoma cells. One proposed explanation is a "selective glioblastoma cell type-specific metabolism," suggesting that metabolic inactivation of the inhibitor could be a form of intrinsic or acquired resistance.
Future investigations should focus on several potential resistance mechanisms:
Altered Drug Metabolism: Studies could explore whether cancer cells upregulate specific enzymes that metabolize and inactivate NC9.
Target Mutation: Although NC9 is a covalent inhibitor, mutations in the TGM2 gene, particularly at or near the Cys-277 binding site, could prevent or reduce inhibitor binding.
Upregulation of Bypass Pathways: Cells might develop resistance by activating compensatory signaling pathways that bypass the need for TG2's GTP-binding or transamidation functions for survival and proliferation. For example, cells could upregulate other G-proteins or cell adhesion pathways to overcome the loss of TG2 signaling.
Drug Efflux: Overexpression of multidrug resistance pumps could potentially reduce the intracellular concentration of NC9, though this is less common for irreversible covalent inhibitors.
Investigating these possibilities, for instance by generating NC9-resistant cell lines through long-term culture with the inhibitor, will be crucial for understanding the long-term viability of TG2 inhibition as a therapeutic strategy and for designing next-generation inhibitors that can circumvent such resistance.
Q & A
Basic: What is the molecular mechanism by which NC9 inhibits TG2, and how can researchers experimentally validate this?
Answer:
NC9 covalently binds to the transamidase active site of TG2, inducing a conformational shift from the closed (GTP-bound) to the open (calcium-bound) state, thereby inactivating both transamidase and GTP-binding activities .
- Validation methods :
- GTP binding assays : Use fluorescent GTP-γ-S BODIPY to quantify inhibition of GTP binding in recombinant TG2 .
- Transamidase activity assays : Measure ionomycin-induced TG2 activity in cell lines (e.g., U87 glioblastoma) via incorporation of fluorescent substrates like dansylcadaverine .
- Structural analysis : X-ray crystallography or molecular docking to confirm binding mode and conformational changes .
Basic: How can researchers confirm that NC9’s anti-cancer effects are TG2-dependent?
Answer:
Use TG2-knockdown or knockout models to assess specificity:
- shRNA-mediated TG2 silencing : Compare NC9 responses in wild-type vs. TG2-deficient cells (e.g., Meso-1 mesothelioma cells, U87 glioblastoma). Loss of efficacy in TG2-deficient cells confirms dependency .
- Correlation analysis : Quantify TG2 expression (Western blot, qPCR) and correlate with functional outcomes (e.g., spheroid formation inhibition, IC₅₀ values) .
Advanced: What in vivo models are suitable for studying NC9’s efficacy, and what critical parameters should be monitored?
Answer:
- Xenograft models : Inject TG2-positive cancer stem cells (e.g., Meso-1 mesothelioma, EpCAM+ liver cancer stem cells) into immunodeficient mice. Initiate NC9 treatment post-tumor engraftment and monitor tumor volume, latency, and metastasis .
- Key parameters :
Advanced: How does NC9 modulate cancer stem cell (CSC) markers and epigenetic regulators?
Answer:
NC9 reduces CSC viability by downregulating:
- Polycomb group proteins : Ezh2, Bmi-1, and H3K27me3 levels (via Western blot or ChIP-seq) .
- Stemness markers : Sox-2, Oct-4 (flow cytometry or immunofluorescence) .
- Apoptosis induction : Caspase-9/PARP cleavage assays to quantify apoptotic response .
Advanced: What structural features of NC9 influence its inhibitory activity, and how can derivatives be optimized?
Answer:
- Critical features :
- Optimization strategies :
Advanced: How does NC9 affect downstream signaling pathways like NF-κB or heparan sulfate biosynthesis?
Answer:
- NF-κB modulation : NC9 disrupts TG2-p65 nuclear complexes, reducing HIF-1α transcription in leukemia models. Validate via co-immunoprecipitation and luciferase reporter assays .
- Heparan sulfate regulation : In liver cancer, NC9 suppresses EXT1-dependent heparan sulfate synthesis. Use siRNA knockdown of EXT1 and heparan sulfate immunostaining to confirm .
Advanced: What experimental controls are essential when analyzing contradictory data in NC9 studies?
Answer:
- TG2 specificity controls : Include TG2-negative cell lines (e.g., 1321N1 glioblastoma) to rule out off-target effects .
- Activity validation : Parallel assays for transamidase and GTP-binding activities to confirm dual inhibition .
- Batch consistency : Verify inhibitor purity (HPLC ≥98%) and stability (DMSO stock aliquots stored at −20°C) .
Basic: What assays are recommended to quantify NC9’s impact on cancer cell invasion and migration?
Answer:
- Matrigel invasion assay : Seed cells in Transwell chambers coated with Matrigel; quantify invaded cells post-NC9 treatment (24–48 hrs) .
- Wound healing assay : Measure scratch closure rate in confluent monolayers treated with NC9 (10 µM) .
Advanced: Can NC9 be combined with other therapies to enhance efficacy?
Answer:
- Synergy with chemotherapy : Test NC9 + standard agents (e.g., cisplatin in mesothelioma) using Chou-Talalay synergy analysis .
- Epigenetic combinations : Pair with HDAC inhibitors to amplify CSC marker suppression (e.g., reduced Sox-2/Oct-4) .
Advanced: How can researchers address potential artifacts in TG2 knockout models?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
